Necrosis inhibitor 2

Necrosis Oxidative Stress Mitochondria

Researchers studying oxidative stress-driven necrosis often face confounding off-target effects when using RIPK1 inhibitors like Necrostatin-1. Necrosis inhibitor 2 (Compound B19, CAS 2258671-03-1) eliminates this problem through mitochondrial localization and selective blockade of oxidative stress-induced necrotic cell death, without inhibiting RIPK1 kinase or affecting apoptosis. • EC₅₀ ≈ 0.1 μM: prevented ~50% of t-BuOOH-induced necrotic death in H9C2 cardiomyoblasts. • Zero cross-reactivity: no protection against staurosporine- or etoposide-induced apoptosis, enabling clean dissection of cell death modalities. • Ideal for myocardial ischemia-reperfusion, doxorubicin cardiotoxicity, stroke, AKI, and liver damage models. Supplied as ≥98% pure solid; custom synthesis and bulk packaging available on request. Contact BenchChem for a competitive quote and lead time.

Molecular Formula C24H25N5O5
Molecular Weight 463.5 g/mol
Cat. No. B12372035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrosis inhibitor 2
Molecular FormulaC24H25N5O5
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6
InChIInChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30)
InChIKeyCBFVEDWCRMVPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Necrosis Inhibitor 2 Procurement Guide: Differentiating Compound B19/NecroX-2 from Classic Necroptosis Inhibitors


Necrosis inhibitor 2, also referred to as Compound B19, Necrosis Inhibitor-2, or NecroX-2, is a small-molecule inhibitor of cellular necrosis with a molecular weight of 463.49 g/mol and the chemical formula C24H25N5O5 [1]. It is distinct from necroptosis-specific inhibitors like Necrostatin-1 (Nec-1) and its analogs due to its primary mode of action, which involves mitochondrial localization and the selective blockade of oxidative stress-induced necrotic cell death [2]. This compound is not a direct RIPK1 kinase inhibitor, which differentiates its utility from the class of RIPK1-targeted necrostatins .

Why Necrosis Inhibitor 2 Cannot Be Simply Substituted with Necrostatin-1 or Nec-1s


Substituting Necrosis inhibitor 2 with a classic necroptosis inhibitor like Necrostatin-1 (Nec-1) or its stable variant Nec-1s will result in a fundamentally different experimental outcome. While Nec-1 and Nec-1s target the RIPK1 kinase to block TNFα-induced necroptosis [1], Necrosis inhibitor 2 acts upstream or in parallel by mitigating mitochondrial oxidative stress, a key trigger for necrosis [2]. This mechanistic divergence means the compounds are not interchangeable. Furthermore, Nec-1 and Nec-1s exhibit known off-target effects, such as inhibition of indoleamine 2,3-dioxygenase (IDO) for Nec-1 [3] and paradoxical low-dose sensitization to TNF-induced lethality in vivo [4], which are not relevant to the mitochondrial-targeted action of Necrosis inhibitor 2. Therefore, a direct substitution will not replicate the protective phenotype and may introduce confounding variables.

Necrosis Inhibitor 2: Quantifiable Differentiation Evidence Against Key Comparators


Mitochondrial Localization vs. Cytosolic RIPK1 Targeting: A Foundational Mechanistic Distinction

Necrosis inhibitor 2 (NecroX-2) localizes primarily to the mitochondria, a characteristic not observed for RIPK1-targeted necrostatins like Nec-1, Nec-1s, or Necrostatin-2 [1]. This subcellular targeting enables it to selectively block oxidative stress-induced necrosis, a pathway distinct from the RIPK1/RIPK3/MLKL-dependent necroptosis pathway inhibited by the comparators .

Necrosis Oxidative Stress Mitochondria Cell Death

Protection Against Oxidative Stress-Induced Cell Death in H9C2 Cardiomyoblasts

In a direct functional assay, 0.1 µM of Necrosis inhibitor 2 (NecroX-2) prevented approximately 50% of cell death in H9C2 rat cardiomyoblasts exposed to 400 µM tert-butyl hydroperoxide (t-BuOOH) for 2 hours, as measured by LDH release [1]. In contrast, classic necrostatins like Nec-1 and Nec-1s are characterized by their potency in blocking TNFα-induced necroptosis in Jurkat T-cells (EC50 = 490 nM and 210 nM, respectively) and are not reported to protect against t-BuOOH-induced oxidative necrosis [2].

Cardioprotection Oxidative Stress Ischemia-Reperfusion Necrosis

Specificity for Necrosis Over Apoptosis Compared to RIPK1 Inhibitors

Necrosis inhibitor 2 (NecroX-2) does not protect against apoptosis induced by staurosporine or etoposide . This contrasts with RIPK1 inhibitors like Nec-1, which have been shown to have off-target effects and can influence apoptotic pathways under certain conditions [1]. The high specificity of Necrosis inhibitor 2 for necrosis pathways, particularly those triggered by oxidative stress, provides a cleaner tool for dissecting cell death mechanisms without confounding effects on apoptosis.

Necrosis Apoptosis Specificity Cell Death

Lack of IDO Inhibition and In Vivo Toxicity Compared to Nec-1

While Necrosis inhibitor 2 has not been reported to inhibit indoleamine 2,3-dioxygenase (IDO) or exhibit paradoxical low-dose toxicity in vivo, these are well-documented limitations of the comparator Nec-1. Nec-1 inhibits human IDO and, at low doses, sensitizes mice to TNF-induced mortality [1]. Its stable analog, Nec-1s, was developed to overcome these issues, but it remains a RIPK1 inhibitor with a different mechanism [2]. The absence of these liabilities for Necrosis inhibitor 2, although not proven in head-to-head studies, is a critical differentiating factor inferred from its distinct mechanism of action.

Specificity In Vivo Toxicity IDO

Optimal Experimental Applications for Necrosis Inhibitor 2 Based on Differentiated Evidence


Investigating Oxidative Stress-Induced Cardiomyocyte Necrosis

Based on the demonstrated protection of H9C2 cells from t-BuOOH-induced death [1], Necrosis inhibitor 2 is an optimal tool for studying necrosis in models of myocardial ischemia-reperfusion injury, doxorubicin-induced cardiotoxicity, or other conditions characterized by mitochondrial oxidative stress. Its mitochondrial localization and specific blockade of this death pathway make it superior to RIPK1 inhibitors for these applications [2].

Dissecting Necrotic from Apoptotic Cell Death Pathways in Vitro

The high specificity of Necrosis inhibitor 2 for necrosis, with no observed protection against staurosporine- or etoposide-induced apoptosis [1], makes it a valuable reagent for experiments requiring the clear delineation of cell death modalities. This is particularly important in studies where RIPK1 inhibitors like Nec-1 could introduce confounding effects on both necroptosis and apoptosis [2].

In Vivo Models of Ischemia-Reperfusion and Acute Organ Injury

Given its mechanism of action against oxidative stress-induced necrosis, Necrosis inhibitor 2 is a relevant candidate for preclinical studies in animal models of stroke, acute kidney injury, and liver damage, as suggested by vendor documentation [1]. Its distinct profile from RIPK1 inhibitors [2] makes it a complementary tool for validating the role of mitochondrial oxidative necrosis in these pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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